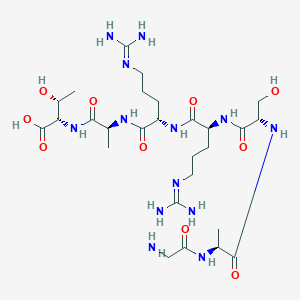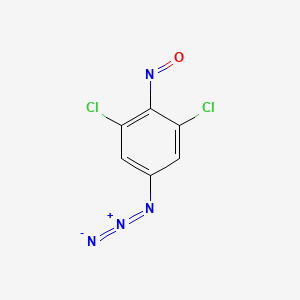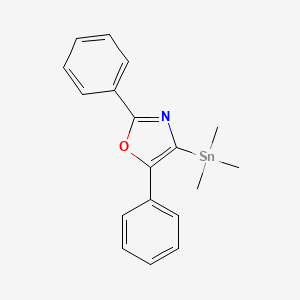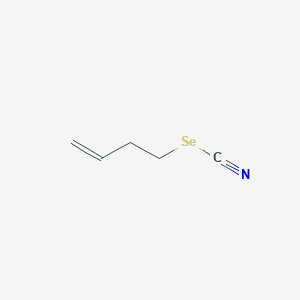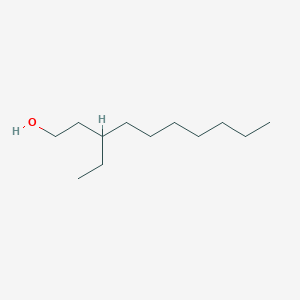![molecular formula C19H22OSi B14240089 Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- CAS No. 242793-53-9](/img/structure/B14240089.png)
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- is a complex organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to an indene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- typically involves the reaction of an indene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of an indene derivative using a trimethylsilyl hydride in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
科学的研究の応用
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. This interaction can influence the reactivity and stability of the compound, making it useful in various applications.
類似化合物との比較
Similar Compounds
- Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]
- Trimethyl(phenyl)silane
- Phenyltrimethylsilane
Uniqueness
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- is unique due to the presence of the indene moiety, which imparts distinct structural and electronic properties. This makes it more versatile in certain applications compared to other similar compounds.
特性
CAS番号 |
242793-53-9 |
|---|---|
分子式 |
C19H22OSi |
分子量 |
294.5 g/mol |
IUPAC名 |
(2-benzyl-3H-inden-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C19H22OSi/c1-21(2,3)20-19-17(13-15-9-5-4-6-10-15)14-16-11-7-8-12-18(16)19/h4-12H,13-14H2,1-3H3 |
InChIキー |
PDODHALMHWAANX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C(CC2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


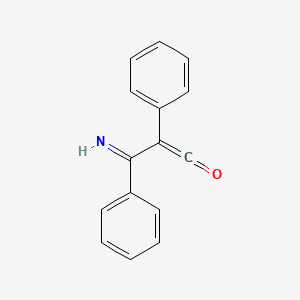
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
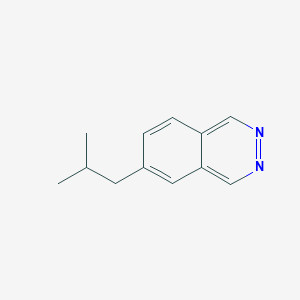
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

